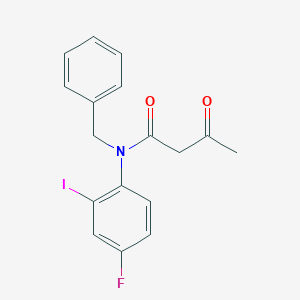![molecular formula C15H12BrNO4S B14193570 (9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate CAS No. 919291-40-0](/img/structure/B14193570.png)
(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate: is a complex organic compound that features a bromine atom, a methanesulfonate group, and a benzo[h]isoquinolinone core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate typically involves multiple steps. One common route starts with the bromination of 1-oxo-1,2-dihydrobenzo[h]isoquinoline to introduce the bromine atom at the 9-position. This is followed by the introduction of the methanesulfonate group through a reaction with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in (9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the isoquinolinone core.
Addition Reactions: The methanesulfonate group can act as a leaving group in various addition reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are examples of oxidizing agents that can be used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly employed reducing agents.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include amines, thioethers, and ethers.
Oxidation Products: Oxidation can lead to the formation of quinones and other oxidized derivatives.
Reduction Products: Reduction typically yields alcohols or amines, depending on the specific reaction conditions.
科学研究应用
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of various transformations.
Biology:
Biochemical Probes: The compound can be used to study enzyme mechanisms and protein interactions.
Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals.
Medicine:
Anticancer Research: Preliminary studies suggest potential anticancer activity, making it a subject of interest in medicinal chemistry.
Antimicrobial Agents: The compound is being investigated for its potential use as an antimicrobial agent.
Industry:
Materials Science: It can be used in the development of new materials with unique properties.
Polymer Chemistry: The compound can be incorporated into polymers to modify their characteristics.
作用机制
The mechanism of action of (9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate involves its interaction with specific molecular targets. The bromine atom and methanesulfonate group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research and drug development.
相似化合物的比较
- (9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate
- (9-Iodo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate
- (9-Fluoro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate
Comparison:
- Reactivity: The bromine atom in (9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate provides a balance between reactivity and stability, making it more versatile compared to its chloro and iodo counterparts.
- Applications: While all these compounds can be used in similar applications, the bromine derivative is often preferred due to its optimal reactivity and ease of handling.
- Unique Features: The presence of the bromine atom allows for specific interactions and reactions that are not as easily achievable with other halogen derivatives.
属性
CAS 编号 |
919291-40-0 |
|---|---|
分子式 |
C15H12BrNO4S |
分子量 |
382.2 g/mol |
IUPAC 名称 |
(9-bromo-1-oxo-2H-benzo[h]isoquinolin-6-yl)methyl methanesulfonate |
InChI |
InChI=1S/C15H12BrNO4S/c1-22(19,20)21-8-10-6-9-4-5-17-15(18)14(9)13-7-11(16)2-3-12(10)13/h2-7H,8H2,1H3,(H,17,18) |
InChI 键 |
OPYJQNPNVGJDER-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OCC1=C2C=CC(=CC2=C3C(=C1)C=CNC3=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


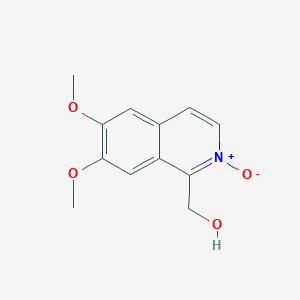
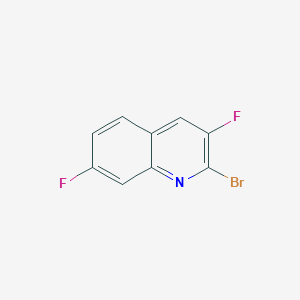
![1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]-](/img/structure/B14193511.png)
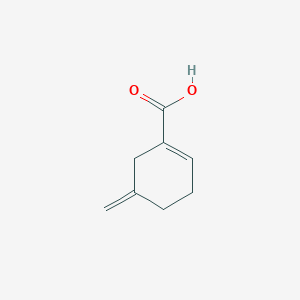
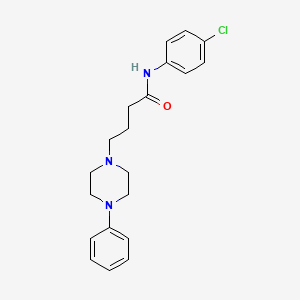
![Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14193526.png)
![3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14193534.png)
![1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B14193537.png)

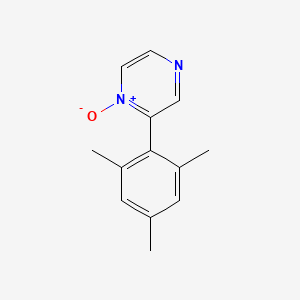
![Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]-](/img/structure/B14193548.png)
![3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione](/img/structure/B14193550.png)
![4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid](/img/structure/B14193559.png)
